molecular formula C28H27N3O3S2 B389160 3-CYCLOHEXYL-2-[(2-HYDROXY-1-NAPHTHYL)IMINO]-5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE

3-CYCLOHEXYL-2-[(2-HYDROXY-1-NAPHTHYL)IMINO]-5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE

Cat. No.: B389160
M. Wt: 517.7g/mol
InChI Key: QMFSYEDDKISPON-DSIDLZBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CYCLOHEXYL-2-[(2-HYDROXY-1-NAPHTHYL)IMINO]-5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that combines several functional groups, including a cyclohexyl ring, a naphthyl group, a benzothiazole moiety, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXYL-2-[(2-HYDROXY-1-NAPHTHYL)IMINO]-5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The starting materials include cyclohexylamine, 2-hydroxy-1-naphthaldehyde, and 5-methoxy-3-methyl-1,3-benzothiazole-2-thione. The key steps in the synthesis include:

    Condensation Reaction: Cyclohexylamine reacts with 2-hydroxy-1-naphthaldehyde to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with 5-methoxy-3-methyl-1,3-benzothiazole-2-thione to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEXYL-2-[(2-HYDROXY-1-NAPHTHYL)IMINO]-5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

3-CYCLOHEXYL-2-[(2-HYDROXY-1-NAPHTHYL)IMINO]-5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its complex structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Research:

Mechanism of Action

The mechanism of action of 3-CYCLOHEXYL-2-[(2-HYDROXY-1-NAPHTHYL)IMINO]-5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and benzothiazole-containing molecules. Examples include:

  • 2-(2-hydroxyphenyl)benzothiazole
  • 3-(2-hydroxyphenyl)-5-methyl-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of 3-CYCLOHEXYL-2-[(2-HYDROXY-1-NAPHTHYL)IMINO]-5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-1,3-THIAZOLAN-4-ONE lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H27N3O3S2

Molecular Weight

517.7g/mol

IUPAC Name

(5Z)-3-cyclohexyl-2-(2-hydroxynaphthalen-1-yl)imino-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H27N3O3S2/c1-30-21-16-19(34-2)13-15-23(21)35-27(30)25-26(33)31(18-9-4-3-5-10-18)28(36-25)29-24-20-11-7-6-8-17(20)12-14-22(24)32/h6-8,11-16,18,32H,3-5,9-10H2,1-2H3/b27-25-,29-28?

InChI Key

QMFSYEDDKISPON-DSIDLZBXSA-N

SMILES

CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=NC4=C(C=CC5=CC=CC=C54)O)S3)C6CCCCC6

Isomeric SMILES

CN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(C(=NC4=C(C=CC5=CC=CC=C54)O)S3)C6CCCCC6

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=NC4=C(C=CC5=CC=CC=C54)O)S3)C6CCCCC6

Origin of Product

United States

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